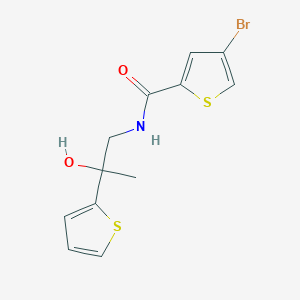
4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide” is a thiophene derivative. Thiophene derivatives are known to show high antimicrobial activity against various microbial infections .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide” would be an extension of this basic structure.Chemical Reactions Analysis
Thiophene derivatives are utilized in various chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The specific physical and chemical properties of “4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide” are not available in the retrieved data.Applications De Recherche Scientifique
Organic Synthesis and Crystal Structure
A fundamental aspect of the research on related compounds involves their synthesis and the analysis of their crystal structures. For example, the synthesis and crystal structure of N-hydroxy-5-bromophenyl-2-carboxamidine, a compound synthesized via the reaction of 4-bromoxynil and hydroxylamine hydrochloride, showcases the methodological advancements in obtaining complex molecules and analyzing their crystallographic details (Chi Hong-xun, 2011). This work highlights the intricate three-dimensional networks formed by molecules, a critical factor in understanding molecular interactions and stability.
Antimicrobial and Antipathogenic Research
Research on thiophene derivatives, including those structurally related to 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide, has explored their potential as antimicrobial and antipathogenic agents. A study on new thiourea derivatives demonstrated their significant antimicrobial activity, emphasizing the role of such compounds in developing novel antimicrobial agents with potential applications in treating bacterial infections (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Photostabilization of Polymers
The exploration of thiophene derivatives for the photostabilization of polymers indicates the chemical's utility in materials science. A study on new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) revealed that these compounds could significantly reduce the level of photodegradation, showcasing their potential in extending the life of polymer materials exposed to UV radiation (A. Balakit, Ahmed Ahmed, G. El‐Hiti, Keith Smith, & E. Yousif, 2015).
Heterocyclic Chemistry
The compound and its related structures have been utilized in heterocyclic chemistry for synthesizing novel compounds with potential biological activities. For instance, the synthesis of thiophenylhydrazonoacetates and their reactivity towards a variety of nitrogen nucleophiles to yield derivatives with potential biological applications illustrates the compound's significance in medicinal chemistry (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Orientations Futures
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They are used to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Propriétés
IUPAC Name |
4-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-12(16,10-3-2-4-17-10)7-14-11(15)9-5-8(13)6-18-9/h2-6,16H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIFXKCASIDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2925551.png)

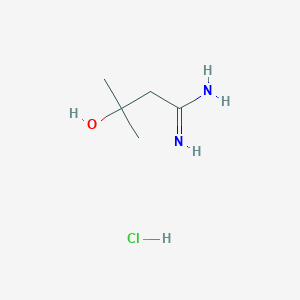
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)
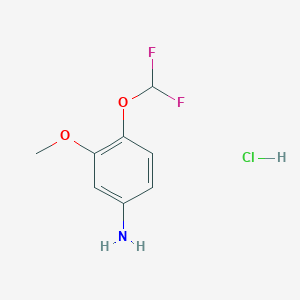
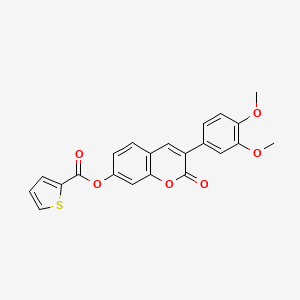
![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)
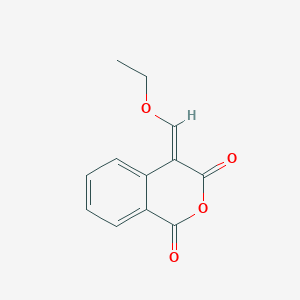
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2925570.png)
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)
